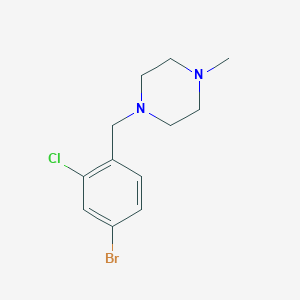

1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrClN2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)8-12(10)14/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWUJAPTVPOVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine typically involves:

- Preparation of the substituted benzyl halide intermediate (4-bromo-2-chlorobenzyl halide).

- N-alkylation of 4-methylpiperazine with the benzyl halide under controlled conditions.

- Purification and possible salt formation for pharmaceutical applications.

This approach leverages nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile.

Preparation of 4-Bromo-2-chlorobenzyl Halide Intermediate

The key intermediate, 4-bromo-2-chlorobenzyl halide, can be synthesized through electrophilic aromatic substitution and subsequent functional group transformations:

- Starting from 5-bromo-2-chlorobenzoic acid, conversion to the corresponding acid chloride is achieved using oxalyl chloride in dichloromethane under nitrogen atmosphere.

- Friedel-Crafts alkylation with phenetole or related ethers in the presence of aluminum chloride at low temperatures (0–5°C) yields benzophenone derivatives.

- Reduction of benzophenone intermediates in acetonitrile or other solvents at moderate temperatures (50–65°C) furnishes the benzyl halide.

- Careful control of temperature and reaction conditions is crucial to minimize impurities such as N-acetylated byproducts formed via nucleophilic addition of solvents like acetonitrile.

This process is exemplified in patent disclosures focusing on related bromochlorobenzyl compounds used as intermediates for pharmaceutical agents (e.g., dapagliflozin synthesis).

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, dichloromethane, DMF | 25–30°C | Nitrogen atmosphere to prevent moisture interference |

| Friedel-Crafts alkylation | Phenetole, AlCl3 | 0–5°C | Stirring for 1–2 hours |

| Reduction | Sodium borohydride or triethylsilane, AlCl3 | 50–65°C (or 20–25°C for triethylsilane) | Long reaction times (16–36 hours) |

| Work-up and purification | Aqueous quench, organic extraction, crystallization | 0 to -20°C | Solid isolation by cooling and filtration |

N-Alkylation of 4-Methylpiperazine

The critical step to obtain this compound involves the nucleophilic substitution of the benzyl halide intermediate by 4-methylpiperazine:

- The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide, N-methyl-2-pyrrolidone, or dimethyl sulfoxide.

- Organic or inorganic bases (e.g., triethylamine, diisopropylethylamine, sodium carbonate) are employed to neutralize the generated acid and promote nucleophilicity.

- Reaction temperatures range from ambient to about 120–130°C depending on solvent and base choice.

- The reaction time varies but generally spans several hours to ensure complete conversion.

- The product can be isolated as free base or converted into pharmaceutically acceptable salts (e.g., hydrochloride, hydrobromide) by treatment with corresponding acids or acid gases.

This method is consistent with piperazine alkylation protocols described in pharmaceutical patent literature for similar compounds.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | DMF, NMP, DMSO | Polar aprotic solvents preferred |

| Base | Triethylamine, DIPEA, sodium carbonate | Organic bases preferred for better yields |

| Temperature | 25°C to 130°C | Elevated temperatures favor cyclization |

| Reaction time | 2 to 24 hours | Monitored by TLC or HPLC |

| Product isolation | Acid-base extraction, crystallization | Salt formation enhances stability |

Hydrolysis and Purification Steps

In some synthetic routes, hydrolysis steps are incorporated to remove protecting groups or to convert intermediates into the desired piperazine derivatives:

- Acidic hydrolysis with aqueous sulfuric acid, hydrochloric acid, or hydrobromic acid at 80–85°C is preferred.

- The hydrolysis byproducts, such as benzyl amines, can be recovered and recycled to improve overall process efficiency.

- Purification typically involves solvent extraction, crystallization, and drying under vacuum.

This step is critical for obtaining high-purity this compound suitable for pharmaceutical use.

Summary Table of Preparation Methods

| Step | Key Reagents/Conditions | Temperature Range | Notes/Outcome |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DCM, DMF | 25–30°C | Intermediate acid chloride formation |

| Friedel-Crafts alkylation | Phenetole, AlCl3 | 0–5°C | Benzophenone intermediate |

| Reduction | NaBH4 or triethylsilane, AlCl3 | 20–65°C | Benzyl halide intermediate |

| N-alkylation | 4-Methylpiperazine, base (TEA/DIPEA), DMF/NMP | 25–130°C | Formation of target piperazine derivative |

| Hydrolysis (if applicable) | Aqueous H2SO4, HCl, or HBr | 80–85°C | Removal of protecting groups, purification |

| Purification | Extraction, crystallization, drying | Ambient to low temp | High purity final product |

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the yield and purity of the alkylation step; organic bases like diisopropylethylamine often provide better selectivity.

- Temperature control during reduction and alkylation prevents side reactions such as over-alkylation or impurity formation.

- Recovery of byproducts such as benzyl amines enhances sustainability and cost-effectiveness.

- Salt formation (e.g., hydrochloride salts) improves compound stability and facilitates handling in pharmaceutical formulations.

- Multi-step syntheses require careful moisture control and inert atmosphere conditions to prevent hydrolysis and side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine serves as a scaffold for the development of new therapeutic agents. Its structural characteristics make it a candidate for designing compounds with specific biological activities:

- Antimicrobial Activity : Derivatives of this compound have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.

- Anticancer Properties : Related compounds have been studied for their ability to inhibit cancer cell viability, particularly in lung adenocarcinoma models. These studies suggest that modifications to the piperazine structure can enhance antitumor activity.

Pharmacological Studies

Research involving this compound focuses on its interactions with biological targets such as receptors and enzymes. Understanding these interactions is crucial for assessing its pharmacological potential:

- Receptor Binding : Studies have indicated that compounds with similar structures can act as ligands for various receptors, potentially modulating their activity and affecting downstream signaling pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Neuroprotection Study : A study demonstrated that certain derivatives could protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), enhancing intracellular antioxidant levels and reducing apoptosis markers.

- Antioxidant Evaluation : Using assays like the Oxygen Radical Absorbance Capacity (ORAC) assay, some derivatives exhibited strong antioxidant properties, suggesting their potential use in mitigating oxidative stress-related diseases such as Alzheimer's disease.

- Antimicrobial Assessment : Compounds were tested against various pathogens, revealing significant activity against bacterial strains, which suggests applications in infectious disease management.

Data Tables

| Application Area | Specific Use Case | Results/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli and S. aureus |

| Pharmacology | Enzyme Inhibition | Modulates key metabolic pathways |

| Neuroprotection | Protects neuronal cells | Reduces oxidative damage markers |

| Antioxidant Activity | Scavenging free radicals | Higher capacity than standard antioxidants |

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and chlorine substituents on the benzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of halogens (e.g., 4-bromo-2-chloro vs. 2-chloro) significantly impacts biological activity. For example, 1-(2-chlorobenzyl)-4-methylpiperazine exhibits cytochrome P450 inhibition, while BM212 derivatives show antitubercular effects .

- Synthetic Flexibility : Buchwald–Hartwig amination (evidence in morpholine analogs ) and alkylation (e.g., using bromides ) are common methods. BM212’s synthesis highlights the role of heterocyclic linkers in enhancing target specificity .

Physicochemical Properties

Notes:

- Lipophilicity and halogen content influence bioavailability. BM212’s inclusion complexes with β-cyclodextrin improve aqueous solubility, a strategy applicable to other halogenated piperazines .

- Melting points correlate with crystallinity; BM212’s high m.p. suggests strong intermolecular interactions .

Biological Activity

1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine is an organic compound belonging to the piperazine family, characterized by its unique structure that includes a piperazine ring and a halogenated aromatic side chain. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C12H16BrClN2

- Molecular Weight : Approximately 303.626 g/mol

- Structure : The compound features a piperazine ring which is a six-membered cyclic structure containing two nitrogen atoms, substituted with a 4-bromo-2-chlorobenzyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess promising antimicrobial properties. For instance, similar compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, showing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research indicates that piperazine derivatives can interact with cellular targets involved in cancer progression .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve interactions with specific receptors and enzymes within biological systems. Piperazine compounds are often associated with modulation of neurotransmitter systems, which may contribute to their pharmacological effects .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituents:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(3-Chloro-4-fluorobenzyl)-4-methylpiperazine | Structure | Different halogen substitution may alter pharmacological profile. |

| 1-(4-Chlorobenzyl)-4-methylpiperazine | Structure | Lacks bromine; possibly different activity spectrum. |

| 1-(4-Bromo-benzyl)-4-methylpiperazine | Structure | Useful for studying effects of bromine on biological activity. |

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives, including:

- Antimicrobial Studies : A study demonstrated that derivatives of piperazine exhibited significant antibacterial activity against several strains, including E. coli and Bacillus subtilis, with varying degrees of potency based on structural modifications .

- Cytotoxicity Assessments : Research evaluating cytotoxic effects on human cancer cell lines (e.g., Ca9-22 and HSC-3) indicated that certain piperazine derivatives showed promising anticancer properties, warranting further investigation into their mechanisms and therapeutic applications .

- Pharmacological Profiles : A comprehensive review highlighted the importance of substituent patterns on the piperazine ring, noting that specific modifications could enhance selectivity and potency against targeted biological pathways .

Future Directions

Further research is essential to fully elucidate the biological profile of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To clarify how structural features influence interactions with biological targets.

- Development of Derivatives : Exploring modifications to enhance efficacy or reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-bromo-2-chlorobenzyl)-4-methylpiperazine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-bromo-2-chlorobenzyl chloride with 4-methylpiperazine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–25°C for 12–24 hours . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Optimize stoichiometry (1.2:1 benzyl halide to piperazine) to minimize byproducts like bis-alkylated species .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR : Compare H/C spectra to literature data for analogous piperazine derivatives (e.g., 1-(4-chlorobenzyl)piperazine shows aromatic protons at δ 7.2–7.4 ppm and piperazine methyl at δ 2.3 ppm) .

- HRMS : Confirm molecular ion [M+H] at m/z 303.03 (CHBrClN) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What are the critical physicochemical properties influencing solubility and formulation?

- Key Data :

- LogP : ~3.2 (predicted via ChemAxon), indicating moderate lipophilicity .

- Aqueous Solubility : <0.1 mg/mL (ESOL model), necessitating DMSO or cyclodextrin-based solubilization for in vitro assays .

- Stability : Store at −20°C under inert gas to prevent degradation (hydrolysis risk at benzylic position) .

Advanced Research Questions

Q. How does the substitution pattern (4-bromo-2-chloro vs. other halogens) affect receptor binding in kinase inhibition studies?

- Methodology : Conduct competitive binding assays (e.g., fluorescence polarization) using recombinant kinases. Compare IC values with analogs like 1-(4-fluorobenzyl)-4-methylpiperazine. The bromo-chloro combination may enhance hydrophobic interactions in ATP-binding pockets, as seen in tyrosine kinase inhibitors .

Q. What crystallographic techniques are suitable for resolving conformational flexibility in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation. Piperazine rings often adopt chair conformations, while the benzyl group’s dihedral angle relative to the piperazine plane (e.g., 60–80°) impacts steric interactions. Use SHELX for refinement; expect R1 < 0.05 for high-quality datasets .

Q. How can metabolic stability be assessed in hepatic microsomal assays?

- Protocol : Incubate 1 µM compound with human liver microsomes (HLM) + NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CL). Piperazines often show moderate stability (t ~30–60 min) due to CYP3A4-mediated N-dealkylation .

Contradictions & Considerations

- Synthesis Yields : reports 50% yields for bromophenyl analogs under similar conditions, while suggests >70% for 4-bromo derivatives. Optimize dropwise addition of benzyl halide to mitigate exothermic side reactions .

- Biological Activity : While fluorobenzyl analogs show nanomolar kinase inhibition , chlorobenzyl derivatives may prioritize serotonin receptor modulation . Contextualize target selection based on substituent electronics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.